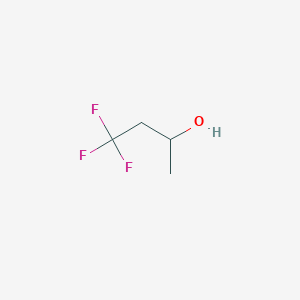

4,4,4-Trifluorobutan-2-ol

説明

Synthesis Analysis

The asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine, which is closely related to 4,4,4-Trifluorobutan-2-ol, has been achieved through trifluoromethylation and subsequent steps including Sharpless asymmetric dihydroxylation and palladium-catalyzed selective hydrogenation (Jiang, Qin, & Qing, 2003). Furthermore, perfluoro-3-methylbuta-1,2-diene synthesis provides insights into the reactions of perfluorinated compounds, closely related to 4,4,4-Trifluorobutan-2-ol (Banks, Braithwaite, Haszeldine, & Taylor, 1969).

Molecular Structure Analysis

The molecular structure and vibrational assignment studies, such as those conducted on trifluoro-acetylacetone, provide valuable insights into the structural characteristics and stability influenced by the trifluoromethyl groups, which are relevant for understanding the structure of 4,4,4-Trifluorobutan-2-ol (Zahedi-Tabrizi, Tayyari, Moosavi-Tekyeh, Jalali, & Tayyari, 2006).

Chemical Reactions and Properties

Studies on the synthesis and reactions of related fluorinated compounds, such as the reaction between tert-butyl isocyanide and trifluoromethylated diones leading to new furan derivatives, shed light on the reactivity and potential chemical transformations of 4,4,4-Trifluorobutan-2-ol (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as those of 2,3,4-Trifluorotolane liquid crystal compounds, can provide insights into the liquid crystalline behavior and optical properties that might be exhibited by 4,4,4-Trifluorobutan-2-ol derivatives (Yang Yue-hui, 2010).

Chemical Properties Analysis

The chemical properties of 4,4,4-Trifluorobutan-2-ol can be inferred from studies on related compounds, such as the free radical substitution in aliphatic compounds, which discuss the reactivity and substitution patterns influenced by trifluoromethyl groups (Atto & Tedder, 1982).

Safety And Hazards

The safety data sheet for 4,4,4-Trifluorobutan-2-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

4,4,4-trifluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYWEUWEIXJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871477 | |

| Record name | 4,4,4-Trifluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluorobutan-2-ol | |

CAS RN |

101054-93-7 | |

| Record name | 4,4,4-Trifluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

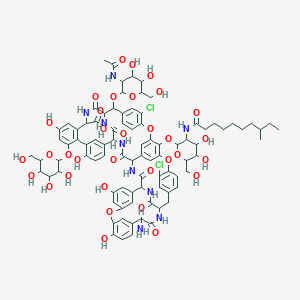

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

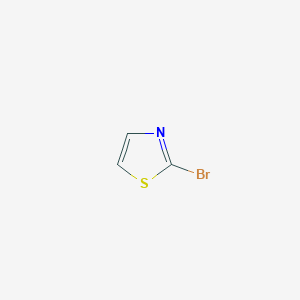

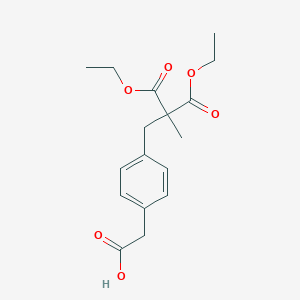

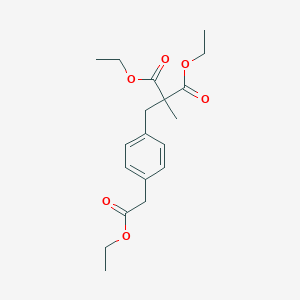

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)